molecular formula C17H14ClN3O4 B2994592 2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-74-1

2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2994592
CAS No.: 941992-74-1
M. Wt: 359.77
InChI Key: ZAAGJWAMKYCZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical hybrid of a benzamide and a pyrrolidin-2-one (2-oxopyrrolidine) moiety, designed for exploratory research in oncology and chemical biology. This compound is of significant interest in the investigation of new antimitotic agents. Its structural framework is closely related to phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs), a class of molecules identified as potent antimicrotubule agents that target the colchicine-binding site on tubulin . Compounds based on this pharmacophore have demonstrated low nanomolar to micromolar antiproliferative activity against a range of human cancer cell lines, including HT-1080, HT-29, M21, and MCF7 . The primary mechanism of action under investigation for this chemical series is the inhibition of tubulin polymerization, leading to the depolymerization of cellular microtubules. This disruption of the microtubule network causes a subsequent arrest of the cell cycle at the G2/M phase, a proven strategy for impeding the proliferation of cancer cells . The inclusion of the pyrrolidin-2-one ring, as a key structural feature, is a subject of research to understand its role in binding affinity and selectivity compared to other heterocyclic analogs. This compound is intended for research use only, strictly for application in laboratory studies. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-15-10-13(21(24)25)7-8-14(15)17(23)19-11-3-5-12(6-4-11)20-9-1-2-16(20)22/h3-8,10H,1-2,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAGJWAMKYCZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-4-nitroaniline with an appropriate acylating agent to form the corresponding benzamide. This intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)phenylamine under suitable conditions to yield the final product .

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of automated synthesis and purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation: The pyrrolidine ring can undergo oxidation to form corresponding lactams or other oxidized products.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It can be used in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group and pyrrolidine ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • The ortho-substituted analog (949444-79-5) may exhibit reduced binding affinity in biological systems due to steric clashes .
  • The pyridopyrimidinone analog () replaces pyrrolidinone with a fused heterocycle, enhancing rigidity and possibly improving target selectivity .

Physicochemical Properties

  • Melting Points : Related benzamide derivatives (e.g., Example 53 in ) exhibit melting points of 175–178°C, suggesting moderate thermal stability .
  • Solubility: The nitro and chloro groups likely reduce aqueous solubility, but the pyrrolidinone moiety may mitigate this through H-bonding.
  • LogP : Estimated logP values for benzamides with nitro/chloro substituents range from 2.5–3.5, indicating moderate lipophilicity.

Biological Activity

The compound 2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16ClN3O3\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{3}

This structure includes a chloro group, a nitro group, and a pyrrolidine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in critical cellular processes:

  • Inhibition of DNA Methyltransferases: Similar compounds have been shown to inhibit DNA methyltransferases (DNMTs), which play a role in epigenetic regulation. For instance, derivatives of related compounds demonstrated significant inhibition against human DNMT3A, leading to reactivation of silenced genes in cancer cells .

2. Pharmacological Effects

The pharmacological effects of this compound can be categorized into several areas:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines. The presence of the nitro group is often linked to enhanced anticancer properties due to its electron-withdrawing nature, which can stabilize reactive intermediates during metabolic processes .
  • Anti-inflammatory Properties: Compounds with similar structures have been reported to modulate inflammatory pathways by inhibiting nuclear factor kappa B (NF-kB) signaling, which is pivotal in inflammatory responses .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:

  • Role of Substituents: The presence of the chloro and nitro groups significantly influences the compound's interaction with target proteins. For example, modifications to these groups can enhance or diminish the inhibitory potency against DNMTs .
  • Pyrrolidine Moiety: The 2-oxopyrrolidin-1-yl group contributes to the lipophilicity and overall bioavailability of the compound, which is critical for its efficacy .
SubstituentEffect on Activity
Chloro GroupEnhances binding affinity
Nitro GroupIncreases cytotoxicity
Pyrrolidine MoietyImproves solubility

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various derivatives based on the core structure of this compound on leukemia cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential as anticancer agents .

Case Study 2: Inhibition of DNMTs

Another investigation focused on the compound's ability to inhibit DNMTs in colon cancer cell lines. The study found that modifications to the benzamide structure led to varying degrees of inhibition, with some derivatives achieving over 90% inhibition at specific concentrations .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and what intermediates are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Preparation of the pyrrolidinone-substituted aniline derivative via nucleophilic substitution of 4-aminophenylpyrrolidinone with appropriate reagents (e.g., chloroacetyl chloride) .
  • Step 2 : Coupling with 2-chloro-4-nitrobenzoyl chloride under Schotten-Baumann conditions, using a base (e.g., triethylamine) to facilitate amide bond formation .
  • Critical Intermediates :

4-(2-Oxopyrrolidin-1-yl)aniline (purity >95% by HPLC) ensures minimal side reactions.

2-Chloro-4-nitrobenzoyl chloride must be freshly distilled to avoid hydrolysis.

  • Yield Optimization : Use inert atmosphere (N₂/Ar) during coupling and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
    ¹H NMR (DMSO-d₆) typically shows:
  • δ 8.20–8.40 (d, 1H, nitrobenzamide aromatic proton).
  • δ 7.60–7.80 (m, 4H, pyrrolidinone-linked phenyl group).
  • δ 2.40–2.60 (t, 2H, pyrrolidinone carbonyl-adjacent CH₂) .
  • HRMS (ESI) : Exact mass calculated for C₁₇H₁₅ClN₃O₄: [M+H]⁺ 360.0753; observed 360.0751 .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELX-refined structures) confirms dihedral angles between benzamide and pyrrolidinone moieties (~45°), critical for assessing planarity .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group at the 4-position activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Computational studies (DFT, B3LYP/6-31G*) show:
  • Electrostatic Potential Maps : High positive charge density at the chloro-substituted position, favoring SNAr reactions with amines or thiols.
  • Kinetic Data : Reaction with piperidine in DMF at 80°C proceeds with a rate constant k=0.15min1k = 0.15 \, \text{min}^{-1}, monitored via UV-Vis (λ = 320 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors:
  • Metabolic Stability : Assess liver microsome stability (e.g., rat/human S9 fractions) to identify rapid oxidation of the pyrrolidinone ring.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (<5% suggests poor bioavailability).
  • In Vivo Correlations : Adjust dosing regimens (e.g., sustained-release formulations) if in vitro IC₅₀ (e.g., 2 µM) vs. in vivo ED₅₀ (>50 mg/kg) differ significantly .

Q. How can molecular docking elucidate the compound’s interaction with α,β-tubulin, and what validation methods are recommended?

  • Methodological Answer :
  • Docking Workflow :

Protein Preparation : Use the α,β-tubulin crystal structure (PDB: 1SA0), removing water and adding hydrogens via MOE 2019.01 .

Ligand Setup : Optimize compound geometry with Gaussian09 (B3LYP/6-31G*) and assign partial charges via AM1-BCC.

Binding Site : Target the colchicine-binding pocket; key residues include β:Tyr224 and β:Cys241.

  • Validation :
  • Compare docking poses with SAR data (e.g., nitro group removal reduces affinity 10-fold).
  • Validate via mutagenesis (e.g., β:Cys241Ala mutation abolishes activity) .

Q. What analytical approaches distinguish polymorphic forms of this compound, and how do they impact dissolution kinetics?

  • Methodological Answer :
  • PXRD : Polymorph A (sharp peaks at 2θ = 12.5°, 17.8°) vs. Polymorph B (2θ = 11.2°, 20.4°).
  • DSC : Polymorph A melts at 198°C (ΔH = 120 J/g), while Polymorph B shows a melt-recrystallization event at 185°C.
  • Dissolution Testing : Polymorph A achieves 80% dissolution in 60 min (USP II, pH 6.8), whereas Polymorph B lags at 50% due to higher lattice energy .

Data Analysis and Experimental Design

Q. How should researchers design stability studies to assess hydrolytic degradation of the amide bond under physiological conditions?

  • Methodological Answer :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.